molecular formula C9H6BrCl2N B1382940 4-Bromo-7-chloroisoquinoline hydrochloride CAS No. 1803572-19-1

4-Bromo-7-chloroisoquinoline hydrochloride

Cat. No. B1382940
M. Wt: 278.96 g/mol
InChI Key: ISDJIOJUATXWOL-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoquinoline hydrochloride, also known as 4-bromo-7-chloro-1H-isoquinoline hydrochloride, is an organic compound with the molecular formula C9H7BrClN. It is a white solid that is soluble in water and ethanol. This compound is a monobromo-chlorinated isoquinoline derivative, and is used as a reagent in organic synthesis. It is also used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Chemistry and Reaction Mechanisms

  • Reactivity with Amide Ion : 4-Bromoisoquinoline, when reacted with amide and thiomethoxide ions in liquid ammonia, preferentially reacts with the thiolate ion, suggesting a specific reactivity pathway (Zoltewicz & Oestreich, 1991).

  • Vibrational Spectroscopy Studies : A study on a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline, explored its vibrational properties using Fourier transform infrared and Raman spectra. This helps in understanding the fundamental modes and molecular structure of such compounds (Arjunan et al., 2009).

  • Synthesis Techniques : Pyridine hydrochloride has been used effectively for the synthesis of chloro compounds from bromo derivatives in the pyridine and quinoline series, indicating methods for synthesizing related compounds (Mongin et al., 1996).

Biomedical Applications

  • Antimalarial Activity : Derivatives of 4-bromo-7-chloroisoquinoline have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, suggesting potential in antimalarial drug development (Scott et al., 1988).

  • Cytotoxic Evaluation in Cancer Research : Compounds with a 7-chloro-4-phenoxyquinoline scaffold have demonstrated promising cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer therapy (Kouznetsov et al., 2016).

  • Photolabile Protecting Group in Biological Studies : Brominated hydroxyquinolines, including derivatives of 4-bromo-7-chloroisoquinoline, have been used as photolabile protecting groups with sensitivity to multiphoton excitation, useful in studying cell physiology (Fedoryak & Dore, 2002).

  • Casein Kinase I Inhibition : Isoquinolinesulfonamide compounds, including those derived from 4-bromo-7-chloroisoquinoline, have shown inhibitory action against casein kinase I, an enzyme relevant in various biological processes (Chijiwa et al., 1989).

  • Synthesis of Antileishmanial and Antitubercular Agents : Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes, including derivatives of 4-bromo-7-chloroisoquinoline, have shown potential as antileishmanial and antitubercular agents (Carmo et al., 2011).

Photophysical and Photobiological Studies

  • Photoremovable Protecting Group Mechanism : Studies on 8-bromo-7-hydroxyquinoline, a related compound, have explored its use as a photoremovable protecting group, revealing insights into photolysis mechanisms relevant to biological effectors in cell and tissue culture (Zhu et al., 2006).

  • Resonance Raman Characterization : Research on 8-bromo-7-hydroxyquinoline caged acetate, a derivative, has provided detailed resonance Raman characterization of different ground-state forms, contributing to a deeper understanding of these compounds in aqueous solutions (An et al., 2009).

properties

IUPAC Name

4-bromo-7-chloroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN.ClH/c10-9-5-12-4-6-3-7(11)1-2-8(6)9;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDJIOJUATXWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloroisoquinoline hydrochloride

CAS RN

1803572-19-1
Record name Isoquinoline, 4-bromo-7-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-7-chloroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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